molecular formula C8H2Cl2F3N B1456828 2,6-Dichloro-3-(trifluoromethyl)benzonitrile CAS No. 1092461-02-3

2,6-Dichloro-3-(trifluoromethyl)benzonitrile

Cat. No. B1456828
M. Wt: 240.01 g/mol
InChI Key: CDDJFCKGLFFRDK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2Cl2F3N . It has a molecular weight of 240.01 . The compound is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile is characterized by the presence of two chlorine atoms, three fluorine atoms, and one nitrogen atom . The InChI key for this compound is CDDJFCKGLFFRDK-UHFFFAOYSA-N . More detailed structural analysis would require advanced techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Dichloro-3-(trifluoromethyl)benzonitrile are complex and can vary depending on the conditions and the presence of other compounds . The compound can undergo various types of reactions due to the presence of the trifluoromethyl group .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-(trifluoromethyl)benzonitrile is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Dermatological Applications

2,6-Dichloro-3-(trifluoromethyl)benzonitrile derivatives, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-0998425), have been explored for their potential in dermatological applications. This compound has shown promise as a nonsteroidal androgen receptor antagonist that could be used for sebum control and the treatment of androgenetic alopecia. Its rapid systemic metabolism minimizes the risk of unwanted side effects, and its formulation has been designed to reduce potential phototoxicity, making it a candidate for safe topical use in dermatology Li et al., 2008.

Electrolyte Additives for Lithium Ion Batteries

Derivatives of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as novel electrolyte additives for high voltage lithium ion batteries. These additives have been shown to significantly improve the cyclic stability of LiNi0.5Mn1.5O4 cathodes, enhancing the battery's initial capacity and maintaining a higher capacity over extended cycles. This improvement is attributed to the formation of a low-impedance protective film on the cathode, which prevents the oxidation decomposition of the electrolyte and suppresses manganese dissolution, crucial for the battery's longevity and performance Huang et al., 2014.

Pesticide Synthesis

The compound has also been utilized in the synthesis of novel pesticides, like Bistrifluron. The synthesis process involves multiple steps, starting from the nitrated and reduced forms of 3,5-bis-(trifluoromethyl)benzonitrile, leading to the creation of potent growth-retarding agents against pests. This showcases the compound's versatility in agricultural chemical applications, providing an effective solution for pest control Liu An-chan, 2015.

properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDJFCKGLFFRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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